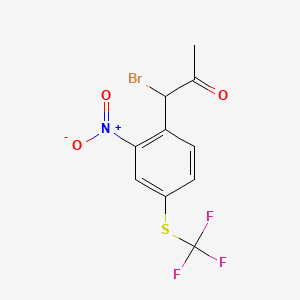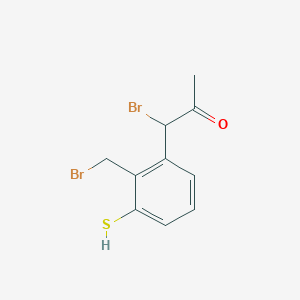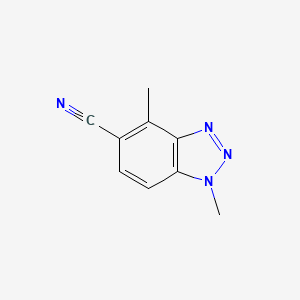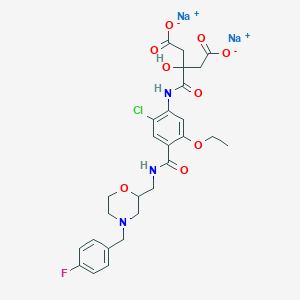
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. This compound is characterized by the presence of a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-(difluoromethoxy)benzene and 3-bromopropyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.
Substitution Reactions: The chloro group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.
Medicine: Research into potential pharmaceutical applications includes studying its effects on various biological targets and pathways.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloro and difluoromethoxy groups can also participate in various interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: Similar structure but with different positions of the chloro and difluoromethoxy groups.
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene: Another isomer with different positions of the functional groups.
(3-Bromopropyl)benzene: Lacks the chloro and difluoromethoxy groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H10BrClF2O |
|---|---|
Poids moléculaire |
299.54 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4-chloro-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
YARATBCMJRPRJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)






